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molecular formula C13H14ClN3O2 B8302462 6-chloro-N-(2,4-dimethoxybenzyl)pyridazin-3-amine

6-chloro-N-(2,4-dimethoxybenzyl)pyridazin-3-amine

Cat. No. B8302462
M. Wt: 279.72 g/mol
InChI Key: XIYILGUKNLADAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09067922B2

Procedure details

To a solution of 3,6-dichloropyridazine (1 g, 6.71 mmol) in nBuOH (25 mL) was added DIPEA (3.31 mL, 18.6 mmol) and 2,4-dimethoxybenzylamine (1.12 g, 6.71 mmol) and the reaction mixture was heated to 100° C. for 18 hours. The reaction mixture was concentrated in vacuo to afford 6-chloro-N-(2,4-dimethoxybenzyl)pyridazin-3-amine.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.31 mL
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.CCN(C(C)C)C(C)C.[CH3:18][O:19][C:20]1[CH:27]=[C:26]([O:28][CH3:29])[CH:25]=[CH:24][C:21]=1[CH2:22][NH2:23]>C(O)CCC>[Cl:1][C:2]1[N:3]=[N:4][C:5]([NH:23][CH2:22][C:21]2[CH:24]=[CH:25][C:26]([O:28][CH3:29])=[CH:27][C:20]=2[O:19][CH3:18])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
3.31 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1.12 g
Type
reactant
Smiles
COC1=C(CN)C=CC(=C1)OC
Name
Quantity
25 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(N=N1)NCC1=C(C=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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